molecular formula C9H10O4 B3136988 2-Ethyl-4,6-dihydroxybenzoic acid CAS No. 4299-73-4

2-Ethyl-4,6-dihydroxybenzoic acid

Cat. No.: B3136988
CAS No.: 4299-73-4
M. Wt: 182.17 g/mol
InChI Key: NTUDHBSIWKKKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4,6-dihydroxybenzoic acid is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 4 and 6 positions and an ethyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-4,6-dihydroxybenzoic acid can be synthesized through various methods. One common approach involves the reaction of resorcinol with carbon dioxide under high pressure and temperature in the presence of an alkali metal salt. This method, known as the Kolbe-Schmitt reaction, typically requires temperatures between 130-150°C and pressures of 1.35-1.45 MPa .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The separation and purification processes are also crucial in industrial settings to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,6-dihydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-4,6-dihydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-4,6-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxyl group can participate in ionic interactions, further modulating biological activity. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

2-Ethyl-4,6-dihydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:

    Salicylic acid: Known for its use in acne treatment and as a precursor for aspirin.

    p-Hydroxybenzoic acid: Used as a preservative and in the synthesis of parabens.

    Protocatechuic acid: Known for its antioxidant properties.

    Gentisic acid: Used in the synthesis of pharmaceuticals.

    3,5-Dihydroxybenzoic acid: Studied for its potential health benefits.

Each of these compounds has unique properties and applications, but this compound stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-ethyl-4,6-dihydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-5-3-6(10)4-7(11)8(5)9(12)13/h3-4,10-11H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUDHBSIWKKKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-4,6-dihydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Ethyl-4,6-dihydroxybenzoic acid
Reactant of Route 3
2-Ethyl-4,6-dihydroxybenzoic acid
Reactant of Route 4
2-Ethyl-4,6-dihydroxybenzoic acid
Reactant of Route 5
2-Ethyl-4,6-dihydroxybenzoic acid
Reactant of Route 6
2-Ethyl-4,6-dihydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.